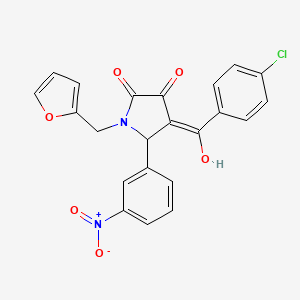
2-chloro-4-fluoro-N-(2-fluorophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
CFNFB has been found to have potential applications in various scientific research fields. One of the most promising applications of CFNFB is in cancer research. Studies have shown that CFNFB inhibits the growth of cancer cells by targeting specific proteins and enzymes involved in cell division and proliferation. CFNFB has also been found to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
作用机制
CFNFB inhibits the activity of certain enzymes and proteins that are involved in cell division and proliferation. Specifically, CFNFB targets the tubulin protein, which is essential for cell division. By inhibiting the activity of tubulin, CFNFB prevents the formation of microtubules, which are necessary for cell division. This ultimately leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
CFNFB has been found to have various biochemical and physiological effects. In vitro studies have shown that CFNFB inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. CFNFB has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that CFNFB has low toxicity and is well-tolerated in mice.
实验室实验的优点和局限性
One of the main advantages of CFNFB is its potential use in cancer research. CFNFB has been found to be effective against a variety of cancer cell lines, including lung, breast, and colon cancer cells. CFNFB also has low toxicity and is well-tolerated in mice, which makes it a promising candidate for further research. However, CFNFB is a synthetic compound and may not be readily available for all researchers. Additionally, the mechanism of action of CFNFB is not fully understood, which may limit its use in certain research applications.
未来方向
There are several future directions for research on CFNFB. One direction is to further investigate the mechanism of action of CFNFB and its effects on various cellular pathways. Another direction is to explore the potential use of CFNFB in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, more studies are needed to determine the safety and efficacy of CFNFB in animal models and humans. Overall, CFNFB has the potential to be a valuable tool in scientific research and could lead to new discoveries in cancer treatment and inflammation.
合成方法
CFNFB can be synthesized using a variety of methods, but the most common method involves the reaction of 2-chloro-4-fluoroaniline with 2-fluorobenzoyl chloride. This reaction takes place in the presence of a base such as potassium carbonate or sodium hydroxide and a solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography to obtain pure CFNFB.
属性
IUPAC Name |
2-chloro-4-fluoro-N-(2-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF2NO/c14-10-7-8(15)5-6-9(10)13(18)17-12-4-2-1-3-11(12)16/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGGUKGHGHCSOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-methoxyphenyl)-2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5365508.png)
![4-tert-butyl-N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5365516.png)
![6-iodo-3-(3-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5365527.png)

![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5365545.png)

![(3S*,5R*)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid](/img/structure/B5365555.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide](/img/structure/B5365560.png)
![2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-ethyl-N-methylacetamide](/img/structure/B5365566.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-hydroxycyclohexanecarboxamide](/img/structure/B5365571.png)
![3-[(1-naphthylmethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5365594.png)
![2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5365599.png)

![ethyl 4-[(2-pyridinylamino)carbonyl]-1H-imidazole-5-carboxylate](/img/structure/B5365613.png)